molecular formula C10H10FN B8246540 (2-Ethyl-4-fluorophenyl)acetonitrile

(2-Ethyl-4-fluorophenyl)acetonitrile

Cat. No.: B8246540
M. Wt: 163.19 g/mol
InChI Key: GCBDBKIFMQZAOL-UHFFFAOYSA-N
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Description

(2-Ethyl-4-fluorophenyl)acetonitrile is an organic compound with the molecular formula C10H10FN It is a derivative of acetonitrile, where the acetonitrile group is attached to a 2-ethyl-4-fluorophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethyl-4-fluorophenyl)acetonitrile typically involves the reaction of 2-ethyl-4-fluorobenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction is carried out under reflux conditions to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired acetonitrile derivative.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(2-Ethyl-4-fluorophenyl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Formation of 2-ethyl-4-fluorobenzoic acid.

    Reduction: Formation of 2-ethyl-4-fluorophenylmethanamine.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

(2-Ethyl-4-fluorophenyl)acetonitrile has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Ethyl-4-fluorophenyl)acetonitrile depends on its specific application. In biological systems, it may interact with enzymes that catalyze the hydrolysis of nitriles to carboxylic acids. The molecular targets and pathways involved would vary based on the specific enzyme and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluorophenylacetonitrile
  • 2-Ethylphenylacetonitrile
  • 4-Methylphenylacetonitrile

Uniqueness

(2-Ethyl-4-fluorophenyl)acetonitrile is unique due to the presence of both an ethyl group and a fluorine atom on the aromatic ring. This combination of substituents can influence the compound’s reactivity and properties, making it distinct from other similar compounds.

Properties

IUPAC Name

2-(2-ethyl-4-fluorophenyl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN/c1-2-8-7-10(11)4-3-9(8)5-6-12/h3-4,7H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCBDBKIFMQZAOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)F)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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